molecular formula C14H27N3O3 B7908084 Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Cat. No. B7908084
M. Wt: 285.38 g/mol
InChI Key: NASIOHFAYPRIAC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H27N3O3 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized in multiple studies. For instance, a closely related compound, "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate," was synthesized via a condensation reaction, characterized by spectroscopic methods, and confirmed by single-crystal X-ray diffraction data. This study highlighted the compound's potential in forming a three-dimensional architecture due to weak intermolecular interactions (Sanjeevarayappa et al., 2015).

  • Biological Evaluation : There is research indicating the biological activities of derivatives of this compound. For example, "tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate" and its hydrazide derivative have been studied for antibacterial and antifungal activities against several microorganisms and found to be moderately active (Kulkarni et al., 2016).

  • Pharmacological Usefulness : A derivative, "tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate," exhibits novel chemistry useful in pharmacology due to its second nitrogen atom on the piperazine substructure (Gumireddy et al., 2021).

  • Corrosion Inhibition : Another application of a similar compound, "tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate," is in corrosion inhibition for carbon steel in acidic environments. This compound demonstrated substantial protection against corrosion, as evidenced by electrochemical and surface characterization studies (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASIOHFAYPRIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869993
Record name tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

1.1 g of 1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide were dissolved in 40 ml of ethanol. 0.1 g of 10% palladium-on-carbon was added and the mixture was hydrogenated at room temperature and under atmospheric pressure for 2 hours. The catalyst was filtered off. The filtrate was evaporated to give 0.74 g of crude product which was purified by flash chromatography on silica gel using 5% methanol in dichloromethane for the elution. After evaporation of the solvents there was obtained 0.44 g of 4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide as an oil; MS: m/e 286 [M+H]+.
Name
1-(benzyloxycarbonyl)-4-(tert.butoxycarbonyl)-N-tert.butyl-2-piperazinecarboxamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RB Gupta, JJ Shim - 2006 - books.google.com
Supercritical fluid extraction is an environmentally safe and cost-effective alternative to traditional organic solvents. Carbon dioxide is widely used as the solvent of choice for …
Number of citations: 450 books.google.com

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